Lankacidinol A

Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of compounds produced by living organisms. Soil bacteria, such as Streptomyces, are a rich source of these natural products, many of which possess significant biological activities and have served as a basis for drug discovery. nih.govnih.gov Lankacidins exemplify this, being fermentation products of Streptomyces rochei and other actinomycete strains. np-mrd.orgresearchgate.netresearchgate.netacs.org

The biosynthesis of lankacidins involves a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. nih.govescholarship.org The core structure is assembled from acyl-CoA and amino acid building blocks through a modular and iterative process. nih.govescholarship.orgtandfonline.com A thioesterase enzyme releases the full-length chain, generating the β-keto-δ-lactone. nih.govescholarship.org Post-assembly modifications, such as macrocyclization catalyzed by enzymes like LkcE, further shape the final lankacidin structure. nih.govnih.govescholarship.org Research into the biosynthesis of lankacidins has provided insights into the complex enzymatic processes involved in creating these molecules. nih.govresearchgate.nettandfonline.comresearchgate.net

Historical Perspective on Lankacidinol A Research

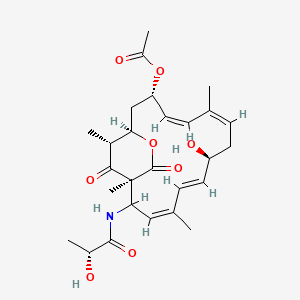

Lankacidinol A, also known by the designation T-2636 D, is one of the antibiotics isolated from the Streptomyces species. jst.go.jpmedchemexpress.eu Early research on the lankacidin group, including Lankacidinol A, focused on their isolation, chemical properties, and structural elucidation. jst.go.jpmedchemexpress.eu The structures of key lankacidins, such as Lankacidin C and Lankacidin A, were initially assigned through methods including X-ray crystallographic analysis of derivatives and subsequent assignments by analogy for other family members. nih.govnih.gov Lankacidinol A was identified as having a characteristic cycloheptadeca carbon skeleton with a β-keto-δ-lactone ring, similar to other lankacidins, but possessing a lactamide (B1674226) group in its side chain, in contrast to the pyruvamide (B1210208) group found in Lankacidin A and C. jst.go.jp

Over time, research expanded to investigate the biological activities of lankacidin derivatives. While Lankacidin C and lankacidinol (T-2636 F) were found to have comparable activity to erythromycin (B1671065) as inhibitors of protein synthesis in vitro, the activity of Lankacidinol A was also noted, particularly its antibacterial activity against Gram-positive bacteria. nih.govmedchemexpress.euasm.org

More recent research has involved the total synthesis of lankacidin class members, including efforts to synthesize lankacidinol and its derivatives. nih.govresearchgate.netescholarship.orgthieme-connect.comfigshare.com These synthetic approaches have not only provided access to these complex molecules but have also, in some cases, led to the revision of previously reported structures for certain lankacidin derivatives, such as 2,18-seco-lankacidinol B and iso-lankacidinol. nih.govnih.govacs.orgresearchgate.netacs.orgescholarship.orgacs.orgescholarship.orgescholarship.org The isolation of new lankacidin-related metabolites, such as 2,18-seco-lankacidinol A and B, which lack the C2-C18 bond common in other lankacidins, has further contributed to the understanding of the structural diversity within this class and their potential biological activities, including antitumor effects. nih.govnih.govnih.govacs.orgescholarship.orgresearchgate.netmedchemexpress.eu

Research findings on the biological activities of lankacidins, including Lankacidinol A and its related compounds, often involve evaluating their inhibitory effects on bacterial growth or other cellular processes. For instance, studies have reported the activity of 2,18-seco-lankacidinol B against Gram-positive bacteria such as M. luteus, B. subtilis, and S. aureus. nih.gov While specific detailed research findings solely focused on Lankacidinol A's quantitative biological activity across a broad spectrum of organisms are not extensively detailed in the provided context, its classification as an antibiotic with activity against Gram-positive bacteria is consistently mentioned. medchemexpress.eu

Lankacidinol A is a chemical compound belonging to the lankacidin group of antibiotics. These compounds are characterized as 17-membered macrocyclic polyketides. Research into lankacidinol A and its related congeners has focused on their isolation from microbial sources, structural characterization, and biological activities.

Properties

CAS No. |

23498-36-4 |

|---|---|

Molecular Formula |

C27H37NO8 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

[(3Z,5Z,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |

InChI |

InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8-,12-9-,15-7-,16-13- |

InChI Key |

WDAIURVMANXCNS-SZIOJBFTSA-N |

Isomeric SMILES |

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)\C)O)\C)OC(=O)C |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lankacidinol A; Lankacidinol 14-acetate; Antibiotic T-2636D; P-2636 D; P 2636 D; P2636 D; |

Origin of Product |

United States |

Isolation and Producing Organisms of Lankacidinol a

Related Lankacidin Congeners from Producer Strains Producer strains of lankacidins yield a variety of related congeners alongside lankacidinol A. These congeners share a common structural basis but exhibit variations in their side chains or macrocyclic structure. From Streptomyces rochei 7434AN4, related lankacidins include lankacidin C, lankacidin A (sedecamycin), lankacidinol, and iso-lankacidinoltandfonline.comnih.govfrontiersin.orgresearchgate.netjst.go.jp. Streptomyces sp. HS-NF-1178 has been shown to produce lankacidinol, 2,18-seco-lankacidinol A, and 2,18-seco-lankacidinol Bresearchgate.netacs.orgresearchgate.netnih.govmendeley.com. These related compounds often possess distinct biological activities and contribute to the overall profile of metabolites produced by the strainresearchgate.netacs.org.

Below is a table summarizing some of the Streptomyces strains and the lankacidin congeners they are known to produce:

| Producing Organism | Lankacidin Congeners Produced |

| Streptomyces rochei 7434AN4 | Lankacidin C, Lankacidinol A, Lankacidin A, Lankacinol, Iso-lankacidinol |

| Streptomyces sp. HS-NF-1178 | Lankacidinol, 2,18-seco-lankacidinol A, 2,18-seco-lankacidinol B |

Research findings indicate that the biosynthesis of lankacidins in Streptomyces rochei involves a complex gene cluster located on a linear plasmid researchgate.nettandfonline.com. Studies on gene inactivation and metabolite analysis have provided insights into the biosynthetic pathway and the enzymes involved in the formation of different lankacidin congeners tandfonline.com. For instance, the LkcE protein in Streptomyces rochei is suggested to play a role in the macrocyclization step leading to lankacidinol A tandfonline.com. The structural diversity observed among lankacidin congeners highlights the intricate enzymatic machinery present in these Streptomyces strains nih.gov.

Advanced Structural Analysis and Stereochemical Characterization of Lankacidinol a

Elucidation of Macrocyclic Frameworks

The lankacidin-group antibiotics, including lankacidinol A, typically feature a 17-membered macrocyclic skeleton. acs.orgresearchgate.net The macrocyclic framework of these compounds is formed through complex biosynthetic pathways involving polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly lines. nih.gov The macrocyclization event in the biosynthesis of lankacidins, such as lankacidinol A, is catalyzed by enzymes like LkcE, which facilitates an oxidative cyclization via an N-acyliminium/Mannich reaction. nih.govnih.gov This process creates a new C-N bond to form the 17-atom macrocycle. nih.gov

However, the isolation of compounds like 2,18-seco-lankacidinols A and B, which lack the C2-C18 bond common to other lankacidins, introduced new variations in the macrocyclic framework or its absence. nih.govnih.gov Specifically, 2,18-seco-lankacidinol A was initially proposed to contain a C18-O ether linkage instead of the C2-C18 bond. nih.gov

Stereochemical Assignment Methodologies and Revisions

Stereochemical assignments in the lankacidin series have historically relied on methods including X-ray crystallographic analysis of derivatives and spectroscopic analysis, often by analogy to known structures. acs.orgnih.gov However, recent synthetic efforts have highlighted inaccuracies in some of these assignments, particularly concerning the stereochemistry within the β-keto-δ-lactone core. nih.govnih.gov Chemical synthesis has proven to be a reliable approach to determine the stereoisomers of complex substances like lankacidins. acs.org

The macrocyclic structure of 2,18-seco-lankacidinol A, initially reported as a newly isolated antitumor antibiotic, has undergone revision. acs.orgnih.gov This revision was based on concise modular synthesis guided by a reconsidered biosynthetic proposal. acs.orgnih.gov A key feature in the revised structure includes the presence of a 4-oxazolidinone (B12829736) ring, constructed via an acid-promoted intramolecular transacetalization of an N-lactoyl-O-methyl-N,O-acetal. acs.orgnih.govresearchgate.net Late-stage β-keto imide aldolizations also played a role in providing access to different lactonic diastereomers. acs.orgresearchgate.net

Significant stereochemical revisions have also been made for related lankacidinol compounds, notably 2,18-seco-lankacidinol B and iso-lankacidinol. nih.govnih.govnih.govcam.ac.uk

For 2,18-seco-lankacidinol B, the original assignment of C4 stereochemistry was found to be incorrect and required revision from R to S. nih.govnih.govnih.govescholarship.org This reassignment was supported by synthetic studies where different diastereomeric combinations of the stereocenters within the six-membered lactone ring were synthesized and their spectra compared to the natural product. thieme.de X-ray crystallographic analysis of a derivative containing the full lactone core further supported this revision. thieme.de The revised stereochemistry at C4 makes 2,18-seco-lankacidinol B stereochemically unique among previously reported lankacidin-class natural products. nih.govthieme.de

Modular synthesis approaches have also led to the structural reassignment of iso-lankacidinol. nih.govnih.govcam.ac.uk The existence of iso-lankacidinol in nature might be a result of imperfect stereochemical control during the ring-forming Mannich reaction catalyzed by LkcE. escholarship.org The reassignments of iso-lankacidinol and the discovery that a compound initially identified as "lankacyclinol" was in fact 2,18-bis-epi-lankacyclinol have revealed previously underappreciated chemical diversity resulting from enzymatic macrocyclization. acs.org

Reassignment of 2,18-seco-Lankacidinol A Macrocyclic Structure

Structural Features: β-keto-δ-lactone Core and Side Chain Analysis

A defining structural feature of the lankacidin class, including lankacidinol A, is the presence of a β-keto-δ-lactone core. nih.govnih.govnih.gov This functional group is crucial for the biological activity of these compounds. nih.gov The β-keto-δ-lactone core is known to be chemically unstable, particularly under acidic or basic conditions, which can lead to fragmentation or macrocycle opening. nih.govnih.govnih.gov Under basic conditions, the β-keto-δ-lactone motif can fragment via decarboxylation. nih.govnih.gov

The side chain attached to the macrocyclic core also varies within the lankacidin family. Lankacidinol A and lankacidinol possess a lactimide group in their side chain, distinguishing them from lankacidin A and C, which have a pyruvamide (B1210208) group. acs.orgresearchgate.net Analysis of the β-keto-δ-lactone ring and the side chain, particularly through techniques like 2D NMR and comparison of spectral data with synthetic variants, has been critical in elucidating and revising the structures and stereochemistries of lankacidinol compounds. nih.govthieme.de

The stereochemistry within and around the β-keto-δ-lactone core has been suggested to be important for the translation inhibitory activity observed in the cyclic members of the lankacidin class. nih.gov

Enzymatic Pathways and Biosynthetic Mechanisms of Lankacidinol a

Genetic Basis of Lankacidin Biosynthesis

The genetic blueprint for lankacidin biosynthesis resides within a dedicated gene cluster. Understanding the organization and function of the genes within this cluster is crucial for deciphering the biosynthetic pathway.

Localization of Biosynthetic Gene Clusters (e.g., pSLA2-L)

In Streptomyces rochei strain 7434AN4, the biosynthetic gene cluster responsible for lankacidin production, known as the lkc cluster, is located on a large linear plasmid designated pSLA2-L. tandfonline.comnih.govtandfonline.com This plasmid is approximately 210,614 base pairs in length and contains a significant proportion of genes related to secondary metabolism. nih.govtandfonline.com The lkc cluster itself spans from orf4 to orf18 on pSLA2-L. tandfonline.comtandfonline.com The presence of antibiotic biosynthetic gene clusters on giant linear plasmids in Streptomyces is noteworthy and suggests a potential role for these plasmids in genome evolution and horizontal gene transfer of secondary metabolism pathways. tandfonline.comresearchgate.net

Role of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Systems

Lankacidin biosynthesis is carried out by a hybrid PKS-NRPS system. tandfonline.comresearchgate.net This system involves a combination of modular and iterative enzymatic processes. The lkc cluster encodes several key proteins, including LkcA, which is a hybrid NRPS/PKS subunit, and multidomain PKS genes such as LkcC, LkcF, and LkcG. researchgate.netresearchgate.net While modular PKS systems typically follow a collinearity rule where each module is used once, the lankacidin PKS appears to involve iterative use of certain components. tandfonline.comresearchgate.netresearchgate.netresearchgate.net For instance, it has been proposed that LkcC may be used iteratively to extend the polyketide chain, while LkcA, LkcF, and LkcG function modularly. tandfonline.comresearchgate.net The NRPS component, integrated into LkcA, is responsible for incorporating an amino acid-derived starter unit into the growing polyketide chain. researchgate.netresearchgate.net

The lkc cluster also contains genes for other enzymes crucial for the biosynthesis, including a discrete dehydratase (lkcB), an acyltransferase (lkcD), an amine oxidase gene (lkcE), and a gene cluster for pyrroloquinoline quinone (PQQ) biosynthesis (lkcK-lkcO). researchgate.netresearchgate.net

Key Enzymatic Transformations and Catalytic Intermediates

The assembly of the lankacidin scaffold from simpler precursors involves a series of specific enzymatic transformations.

LkcE-Mediated Macrocyclization and Dual Enzymatic Activity

A critical step in the biosynthesis of lankacidinol A is the macrocyclization of a linear precursor. This reaction is catalyzed by the enzyme LkcE. nih.govresearchgate.netresearchgate.netacs.orgscispace.com LkcE is an intriguing enzyme as it belongs to the monoamine oxidase (MAO) family but exhibits a dual enzymatic activity: an unusual amide oxidation followed by an intramolecular Mannich cyclization reaction. researchgate.netacs.orgspringernature.com This dual function is considered a unique example of the evolutionary acquisition of new catalytic activity. researchgate.net

The precise mechanistic details of the LkcE-catalyzed macrocyclization are still being investigated, but a proposed mechanism involves the oxidation of a carbon adjacent to a nitrogen (C18) in the acyclic precursor, leading to the formation of an activated iminium species. nih.govresearchgate.nettandfonline.comresearchgate.net This iminium ion then undergoes an intramolecular Mannich reaction with an enolic carbon (C2) to form the 17-membered macrocycle of lankacidinol A. nih.govresearchgate.nettandfonline.comresearchgate.net

Proposed Biosynthetic Cascade from Acyclic Precursors (e.g., LC-KA05)

The biosynthesis of lankacidinol A proceeds from acyclic precursors. A key intermediate in this pathway is the acyclic amide LC-KA05. nih.govresearchgate.netscispace.comacs.org LC-KA05 is formed by the hybrid NRPS-PKS assembly line. scispace.com Experimental evidence, such as the accumulation of LC-KA05 in an LkcE-deleted mutant strain, supports its role as a direct precursor to the macrocyclic lankacidins. researchgate.netresearchgate.net

The proposed biosynthetic cascade involves the assembly of the linear polyketide chain by the PKS and NRPS machinery, incorporating the starter unit and extender units. This linear precursor, represented by LC-KA05, then undergoes the LkcE-catalyzed oxidative macrocyclization to yield lankacidinol A. nih.govresearchgate.netscispace.com Further modifications can occur to produce other lankacidin congeners.

Substrate Specificity and Starter Unit Incorporation

The PKS and NRPS enzymes involved in lankacidin biosynthesis exhibit specificity for the substrates they incorporate. The starter unit for lankacidin biosynthesis is proposed to be lactoyl-ACP, which is derived from 1,3-bisphosphoglycerate. researchgate.net Evidence supporting lactoyl-ACP as the starter unit comes from experiments with LkcE-deleted mutants where the lactoyl form of LC-KA05 accumulates. researchgate.net

The PKS modules utilize malonyl-CoA and/or methylmalonyl-CoA as extender units, which are incorporated into the growing polyketide chain through a series of condensation reactions. The specific arrangement and iterative or modular use of the PKS domains, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and ketoreductase (KR) domains, dictate the structure of the polyketide backbone. researchgate.netresearchgate.netf1000research.com Studies on the substrate specificity of AT domains in modular PKSs highlight the importance of these domains in selecting the correct extender units. nih.gov The lankacidin PKS system, with its mixed modular-iterative nature, presents an interesting case for studying how substrate specificity is maintained and controlled during polyketide assembly. researchgate.netnih.gov

The incorporation of the starter unit and subsequent elongation steps are orchestrated by the coordinated action of the various domains within the PKS and NRPS assembly lines. researchgate.netmdpi.com The precise mechanisms governing substrate delivery and processing by the different modules and domains are areas of ongoing research.

Here is a summary of key enzymes and intermediates discussed:

| Enzyme/Intermediate | Role in Biosynthesis |

| LkcA | Hybrid NRPS/PKS subunit; incorporates starter unit. researchgate.netresearchgate.net |

| LkcC, LkcF, LkcG | Multidomain PKSs; involved in chain elongation. researchgate.netresearchgate.net |

| LkcE | Amine oxidase/macrocyclase; catalyzes macrocyclization. nih.govresearchgate.netresearchgate.netacs.orgscispace.com |

| LC-KA05 | Acyclic precursor to macrocyclic lankacidins. nih.govresearchgate.netscispace.comacs.org |

| Lactoyl-ACP | Proposed starter unit. researchgate.net |

Regulation of Lankacidinol A Production

The production of lankacidinol A, like other secondary metabolites in Streptomyces, is subject to intricate regulatory mechanisms tandfonline.com. These mechanisms ensure that antibiotic biosynthesis is coordinated with the organism's growth and environmental conditions.

Genetic Regulation and Regulatory Genes (e.g., SrrB)

Genetic regulation of lankacidinol A production involves a network of regulatory genes, many of which are located on the linear plasmid pSLA2-L alongside the biosynthetic gene cluster tandfonline.comtandfonline.com. Key regulatory elements include genes for signaling molecules, receptors, and transcriptional regulators tandfonline.comfrontiersin.org.

One significant regulatory gene is srrB, which encodes a protein belonging to the TetR-type transcriptional regulator family frontiersin.org. Studies have shown that SrrB acts as a negative regulator of lankacidin and lankamycin (B1674470) production in Streptomyces rochei frontiersin.orgnih.gov. Disruption of the srrB gene has been observed to significantly increase the production of both lankacidin and lankamycin, including lankacidinol A tandfonline.comfrontiersin.orgresearchgate.net.

The regulatory cascade involves signaling molecules known as Streptomyces regulatory butanolides (SRBs), synthesized by SrrX tandfonline.comfrontiersin.orgresearchgate.net. SRBs are perceived by the receptor SrrA, which in turn regulates the expression of the SARP (Streptomyces antibiotic regulatory protein) family activator gene srrY frontiersin.orgnih.gov. SrrY positively regulates lankacidin production frontiersin.org. SrrB exerts its negative regulatory effect by repressing the expression of srrY at later stages of fermentation, binding to the promoter region of srrY frontiersin.orgnih.gov.

The interaction between SrrA and SrrB, both of which can bind to similar DNA sequences, contributes to the fine-tuning of antibiotic production researchgate.net. The deletion of srrB has been shown to lead to a substantial increase in lankacidinol A production, highlighting its role as a key negative regulator researchgate.net.

Metabolic Engineering Strategies for Yield Enhancement

Metabolic engineering offers promising approaches to enhance the yield of natural products like lankacidinol A by manipulating cellular processes and metabolic networks rpi.eduuml.edunih.gov. While specific detailed metabolic engineering strategies solely focused on dramatically increasing Lankacidinol A yield are not extensively detailed in the provided search results, the general principles and relevant findings can be discussed.

Metabolic engineering strategies often involve modifying pathway enzymes, eliminating metabolic bottlenecks, reducing the formation of byproducts, and optimizing gene expression nih.gov. In the context of lankacidinol A, potential strategies could include:

Overexpression of limiting enzymes: Identifying and overexpressing enzymes in the lankacidin biosynthetic pathway that are rate-limiting could potentially increase the flux towards product formation.

Engineering regulatory genes: Manipulating regulatory genes like srrB to alleviate negative regulation can lead to increased production, as demonstrated by the srrB deletion studies frontiersin.orgresearchgate.net. This is a direct application of understanding the genetic regulation for yield enhancement.

Precursor supply optimization: Ensuring sufficient availability of the building blocks and precursors required for polyketide synthesis, such as malonyl-CoA and the starter unit, could improve yield researchgate.net.

Elimination of competing pathways: Reducing or eliminating metabolic pathways that compete for the same precursors could channel more resources towards lankacidinol A biosynthesis.

Host strain optimization: Utilizing or engineering robust host strains that are efficient producers and tolerant to the product could also contribute to higher yields.

Chemical Synthesis and Analog Generation of Lankacidinol a

Strategic Approaches to Total Synthesis

Synthetic strategies towards lankacidinol A and its seco-congeners have been guided by both postulated biosynthetic pathways and the principles of modular assembly.

Postulated Biogenesis-Guided Synthetic Pathways

Biogenesis-guided synthetic approaches aim to mimic the proposed enzymatic transformations that occur in nature. For lankacidinol A, the biosynthesis is thought to involve an acyclic precursor, such as LC-KA05, which undergoes enzymatic oxidation and subsequent intramolecular cyclization to form the macrocycle. acs.orgnih.gov Specifically, an enzymatic oxidation at the C18 position followed by nucleophilic trapping of the resulting iminium species with the enol C3-hydroxy group has been postulated. acs.org

One notable biogenesis-guided approach involved an acid-promoted intramolecular transacetalization of an N-lactoyl-O-methyl-N,O-acetal to construct the 4-oxazolidinone (B12829736) ring, a key feature of the lankacidin structure. acs.orgresearchgate.netfigshare.com While mimicking the proposed enzymatic macrocyclization via a Mannich-type reaction of a long-chain N,O-acetal was explored, extensive efforts with varying conditions did not successfully deliver the desired macrocycle. acs.org This highlights the challenges in replicating complex enzymatic processes synthetically.

Modular Synthetic Architectures

Modular synthesis involves the preparation of discrete molecular fragments that are subsequently coupled to assemble the final product. This approach offers flexibility and efficiency, allowing for the synthesis of various analogs by interchanging fragments. acs.orgresearchgate.netfigshare.comescholarship.orgescholarship.org

Modular routes to lankacidins, including seco-lankacidinol A, have typically involved the synthesis of key fragments representing different portions of the macrocycle and the side chain. nih.govnih.gov These fragments are then coupled through various reactions, such as esterification, Julia-Kociensky olefination, and Stille coupling, to form a linear precursor that can be macrocyclized. nih.govnih.gov For instance, a modular approach to iso-lankacidinol and lankacidinol involved synthesizing the molecule from three fragments through sequential esterification, Julia-Kociensky olefination, and Stille coupling. nih.gov This strategy allowed for access to different diastereomers and contributed to structural reassignment studies. nih.govnih.gov

Key Synthetic Methodologies and Reactions

The total synthesis of lankacidinol A and its analogs relies on a repertoire of key synthetic methodologies and reactions to construct the complex molecular architecture with the correct stereochemistry.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are crucial for forming the characteristic 17-membered macrocycle of lankacidinol A. Various strategies have been employed, often at a late stage of the synthesis to avoid the instability of the β-keto-δ-lactone under certain reaction conditions. nih.govnih.gov

One approach to macrocycle formation has utilized intramolecular Stille reactions of 4-(2-iodo-alkenyl)azetidinones. researchgate.net Another strategy involved a Tsuji-Trost reaction followed by a selective intramolecular C-H amination to install the C-N bond in the macrocycle. nih.gov Acid-promoted intramolecular transacetalization has also been employed to construct the 4-oxazolidinone ring, a key cyclic feature within the molecule. acs.orgresearchgate.netfigshare.com

Stereoselective Transformations for Lactonic Diastereomers

Controlling the stereochemistry, particularly within the β-keto-δ-lactone core and at other stereogenic centers, is paramount in the synthesis of lankacidinol A and its diastereomers. jst.go.jpacs.orgresearchgate.netfigshare.comescholarship.orgthieme-connect.com

Late-stage β-keto imide aldolizations have proven effective in providing facile, stereodivergent access to different lactonic diastereomers of 2,18-seco-lankacidinol A. acs.orgresearchgate.netfigshare.com The Evans aldol (B89426) reaction has been widely used to establish stereochemistry at specific carbons, such as C4 and C5, on the β-keto-δ-lactone precursor with high diastereoselectivity. nih.govescholarship.org For example, a TiCl4-mediated syn-selective aldol reaction delivered a desired secondary alcohol with high diastereoselectivity (>20:1). nih.gov Stereoselective reduction methods have also been employed to control the configuration of diol carboximides, establishing chiral synthons for polypropionate-derived natural products. acs.org

Fragment Coupling and Late-Stage Functionalization

The assembly of synthesized fragments is a critical step in the total synthesis. Various coupling reactions are employed to link these building blocks. Esterification, Julia-Kociensky olefination, and Stille coupling are common methods used for fragment union. nih.govnih.gov For instance, a convergent strategy involved coupling an alcohol fragment to a carboxylic acid, followed by oxidation, Julia-Kociensky olefination, and macrocycle formation via a palladium-catalyzed reaction. nih.gov

Late-stage functionalization involves introducing or modifying functional groups on a nearly completed or complex molecular scaffold. This is particularly relevant for lankacidinol A due to the sensitivity of its β-keto-δ-lactone core. nih.govnih.gov Strategies have been developed to incorporate this labile motif at a late stage to circumvent issues of instability during earlier synthetic steps. nih.gov Global desilylation, for example, is often conducted prior to final fragment coupling due to the sensitivity of certain motifs under acidic or basic conditions. acs.org

Synthesis of Lankacidinol A Analogs and Derivatives

The synthesis of Lankacidinol A analogs and derivatives is crucial for exploring the structure-activity relationships and potentially developing new therapeutic agents. Fully synthetic approaches offer advantages over traditional semisynthesis by allowing for systematic structural modifications and overcoming limitations posed by the instability of the natural products escholarship.orgnih.gov. Modular synthetic strategies have been developed to provide access to various lankacidin derivatives, including seco- and iso-lankacidins nih.govescholarship.orgnih.govacs.org.

Design and Preparation of Structural Variants

The design of Lankacidinol A structural variants often involves targeting modifications to the core structure, such as the β-keto-δ-lactone moiety, or introducing changes to the macrocyclic ring and side chains escholarship.orgasm.orgescholarship.org. The preparation of these variants necessitates convergent synthetic routes that allow for the assembly of complex fragments nih.govescholarship.orgnih.gov.

One approach involves synthesizing the molecule from smaller, readily available building blocks nih.govescholarship.org. For instance, the synthesis of seco-lankacidins has been envisioned through the coupling of two halves of approximately equal size and complexity escholarship.orgnih.gov. The synthesis of the right half, for example, can commence with epoxide opening followed by protection to generate a protected diol escholarship.orgescholarship.orgnih.gov. Subsequent steps involve oxidative deprotection, Mitsunobu reaction, and oxidation to form a sulfone, which is then subjected to Julia-Kociensky olefination to provide a dienoate escholarship.orgescholarship.orgnih.gov.

The synthesis of the left fragment can involve reactions like the Evans aldol reaction to establish specific stereochemistry nih.govescholarship.org. This approach allows for predictable control over stereocenters, such as those at C4 and C5 on the β-keto-δ-lactone nih.govescholarship.org. Late-stage β-keto imide aldolizations have also been employed to provide facile, stereodivergent access to different lactonic diastereomers acs.orgacs.org.

The introduction of a methyl group at the C4 position has been explored as a modification intended to increase chemical stability, which can facilitate macrocyclization reactions nih.govescholarship.org. The stereochemistry of certain positions, such as C4 and C5, has been a key focus in the synthesis of variants, leading to the revision of previously reported structures for natural products like 2,18-seco-lankacidinol B and iso-lankacidinol nih.govescholarship.orgescholarship.orgresearchgate.netresearchgate.netnih.govnih.gov.

Methodologies for Introducing Chemical Diversity

A variety of chemical methodologies are employed to introduce diversity into the lankacidin structure, enabling the synthesis of a range of analogs. Modular chemical synthesis is a key strategy, allowing for the rapid generation of diverse libraries of compounds by exchanging building blocks nih.govacs.org.

Key reactions utilized in the synthesis of lankacidin analogs include:

Julia-Kociensky olefination: Used for coupling fragments and forming carbon-carbon double bonds with control over stereochemistry nih.govescholarship.orgescholarship.orgnih.gov.

Stille coupling: A palladium-catalyzed cross-coupling reaction employed in the assembly of macrocyclic structures nih.govresearchgate.net.

Evans aldol reaction: Provides a method for stereoselective carbon-carbon bond formation, crucial for setting the stereochemistry at specific centers nih.govescholarship.orgnih.gov.

Dieckmann cyclization: Used in some strategies to install the β-keto-δ-lactone core at a late stage due to its instability nih.govnih.gov.

Mitsunobu reaction: Employed for the stereochemical inversion of alcohol centers and coupling with nucleophiles escholarship.orgescholarship.orgnih.gov.

Palladium-catalyzed hydrostannylation: Used in the synthesis of key intermediates nih.govescholarship.orgnih.gov.

Acid-promoted intramolecular transacetalization: A method for constructing cyclic structures like the 4-oxazolidinone ring found in some derivatives acs.orgacs.org.

Late-stage functionalization: Introducing functional groups late in the synthesis allows for the generation of large pools of analogs from common intermediates nih.govontosight.ai. For example, an alcohol functional group can be introduced to serve as a handle for diversification nih.gov.

These methodologies, often employed in convergent and stereoselective routes, enable the systematic generation of structural variants and diastereomers, contributing to a deeper understanding of the chemical space within the lankacidin class nih.govresearchgate.netresearchgate.netresearchgate.net.

Mechanistic Investigations of Lankacidinol a Biological Activity

Molecular Targets and Binding Mechanisms

Research indicates that lankacidinol A, similar to other lankacidin group antibiotics, exerts antitumor activity through its effects on microtubules. graduate-studies-in-cancer-research.orgacs.orgresearchgate.net

Microtubule Stabilization and Tubulin Binding

Lankacidin group antibiotics, including lankacidinol A, have been identified as microtubule-stabilizing agents. graduate-studies-in-cancer-research.orgacs.orgresearchgate.netnih.gov This stabilization is a mechanism of action shared with the well-known anticancer drug paclitaxel (B517696). graduate-studies-in-cancer-research.orgacs.orgresearchgate.net Experiments using fluorescence quenching assays have been performed to assess the binding of lankacidinol A to free tubulin dimers. graduate-studies-in-cancer-research.org These assays showed a concentration-dependent fluorescence quenching, indicating binding to tubulin. graduate-studies-in-cancer-research.org

Interaction with Paclitaxel Binding Site

Studies suggest that lankacidinol A competes with taxoids for the paclitaxel binding site on tubulin. graduate-studies-in-cancer-research.orgacs.orgresearchgate.netnih.gov This competitive binding indicates that lankacidinol A binds to the same or an overlapping site on tubulin as paclitaxel. graduate-studies-in-cancer-research.orgacs.orgresearchgate.net Computational studies have predicted that lankacidin C, a related compound, binds to the paclitaxel binding site in β-tubulin. graduate-studies-in-cancer-research.org The striking structural similarity between lankacidin C and lankacidinol A supports the hypothesis that lankacidinol A also binds to tubulin at the paclitaxel binding site. researchgate.netgraduate-studies-in-cancer-research.org

Effects on Tubulin Assembly and Polymerization Dynamics

Lankacidin antibiotics have been shown to increase the rate of tubulin assembly and the final mass of the microtubule polymer in tubulin polymerization assays. graduate-studies-in-cancer-research.orgresearchgate.netresearchgate.net This effect is characteristic of microtubule-stabilizing agents. graduate-studies-in-cancer-research.orgresearchgate.net Imaging studies have confirmed that the structures formed in the presence of lankacidins are indeed microtubules, and their morphology is similar to that of microtubules treated with paclitaxel. graduate-studies-in-cancer-research.orgresearchgate.net This enhancement of tubulin assembly and polymerization dynamics contributes to the antitumor activity observed for this group of antibiotics. graduate-studies-in-cancer-research.orgresearchgate.net

Ribosomal Interaction and Protein Synthesis Inhibition

Beyond their effects on microtubules, lankacidins, including lankacidinol A, are also known for their antimicrobial activity, which is mediated through interaction with the bacterial ribosome. researchgate.netgraduate-studies-in-cancer-research.orgresearchgate.net

Binding to Peptidyl Transferase Center

The antimicrobial mechanism of action of lankacidins has been attributed to interference with peptide bond formation during protein synthesis. researchgate.netgraduate-studies-in-cancer-research.orgresearchgate.netnih.govresearchgate.net Crystallographic analysis has revealed that lankacidin binds at the peptidyl transferase center (PTC) of the eubacterial large ribosomal subunit. nih.gov This binding site is crucial for the formation of peptide bonds between amino acids during protein synthesis. nih.govplos.org By binding to the PTC, lankacidin interferes with the proper placement of the aminoacyl moiety of aminoacyl-tRNA in the A site, thereby inhibiting peptide bond formation. nih.gov

Inhibition of Polypeptide Synthesis in Cell-Free Systems

Biochemical and functional studies have verified that lankacidin interferes with peptide bond formation. nih.gov Lankacidins, including lankacidinol A, inhibit polypeptide synthesis in cell-free systems. researchgate.netresearchgate.nettandfonline.commdpi.comnii.ac.jpnih.gov Cell-free protein synthesis systems are valuable tools for studying the mechanisms of protein synthesis and the effects of inhibitors, as they allow for direct manipulation of the reaction environment. nih.govneb.comfrontiersin.orgwikipedia.org The inhibition of protein synthesis in such systems by lankacidinol A further supports its mechanism of action involving ribosomal interaction. researchgate.netresearchgate.nettandfonline.commdpi.comnii.ac.jpnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity and to elucidate its mechanism of action chinesechemsoc.org. For Lankacidinol A and related lankacidins, SAR studies have involved both chemical modification of fermentation products and total synthesis approaches to generate analogs with structural variations nih.gov.

Correlation of Structural Features with Specific Biological Actions

Research into the lankacidin class, including Lankacidinol A, has revealed correlations between specific structural features and their biological activities. The core structure of lankacidins features a β-keto-δ-lactone often embedded within a 17-membered macrocycle nih.gov.

Studies have shown that modifications to hydroxyl groups at specific positions can impact activity. For instance, replacement of the hydroxyl group at position 8 or 14 of lankacidin C by an acyloxy group was found to potentiate antitumor activity against certain cell lines, while reducing immunosuppressive activity nih.gov. Lankacidinol itself has been reported to be as potent as lankacidin or erythromycin (B1671065) in inhibiting bacterial polypeptide synthesis in a cell-free system nih.govresearchgate.net. This intrinsic activity translates to potent antibacterial activity against growing Gram-positive cultures when O(2')-acyl derivatives possess appropriate lipophilicity, suggesting the importance of both the core structure's intrinsic activity and the ability of the compound to penetrate the bacterial cell membrane nih.govresearchgate.net.

The chemical instability of the β-keto-δ-lactone core has historically complicated structural assignments and derivatization, impacting SAR studies nih.gov. Synthetic approaches have aimed to address this by generating stereochemical derivatives and analogs with modifications, such as a methyl group at the C4 position, intended to increase chemical stability nih.gov.

Some lankacidin derivatives, including 2,18-seco-lankacidinol A, have shown potent antitumor activity against certain human cancer cell lines acs.org. The macrocyclic structure of 2,18-seco-lankacidinol A, containing a hemiaminal linkage, was reported to exhibit in vitro cytotoxic activities acs.org.

Evaluation of Analog Activity in Mechanistic Assays

Evaluation of lankacidin analogs in mechanistic assays has provided insights into their mode of action. Lankacidin C and lankacidinol have demonstrated comparable activity to erythromycin as inhibitors of protein synthesis in vitro nih.gov. This suggests that interference with peptide bond formation during protein synthesis is a key mechanism for some lankacidins nih.govresearchgate.net.

While the antitumor activity of lankacidins was initially associated with the inhibition of protein synthesis, recent studies suggest that lankacidin C, for example, can act as a microtubule stabilizer by binding to the paclitaxel binding site of tubulin, leading to mitotic arrest and apoptosis researchgate.net. This indicates that lankacidins may exert their biological effects through multiple mechanisms, and SAR studies on different analogs can help delineate which structural features are responsible for specific activities. Computational methods have been employed to predict the binding mode of lankacidin C to tubulin, aiding in structure-based design and optimization researchgate.net.

Evaluation of monocyclic lankacidin derivatives in computational studies has indicated that their binding energy values to tubulin are close to those of lankacidin C, potentially reflecting comparable affinity unm.ac.id.

Data Table: Selected Lankacidin Analog Activities

| Compound | Structural Feature Modified | Biological Activity | Mechanistic Insight | Source |

| Lankacidinol | - | Inhibits bacterial polypeptide synthesis in vitro | Interference with protein synthesis | nih.govresearchgate.net |

| Lankacidin C 8-acyloxy derivative | Hydroxyl at C8 replaced by acyloxy | Potentiated antitumor activity | - | nih.gov |

| Lankacidin C 14-acyloxy derivative | Hydroxyl at C14 replaced by acyloxy | Potentiated antitumor activity | - | nih.gov |

| O(2')-acyl lankacidinol derivatives | O(2') acylation | Potent antibacterial activity against Gram-positive bacteria | Intrinsic activity + cell membrane penetration | nih.govresearchgate.net |

| 2,18-seco-lankacidinol A | Acyclic, hemiaminal linkage | Potent antitumor activity | - | acs.org |

| Lankacidin C | - | Antitumor activity | Microtubule stabilization via tubulin binding | researchgate.net |

Preclinical Research Applications and Advanced Model Systems for Lankacidinol a

In Vitro Cellular Efficacy Studies

In vitro studies, utilizing cell lines and other laboratory techniques, are fundamental in the initial assessment of a compound's biological activity. creative-biolabs.com These studies provide valuable insights into the cellular mechanisms of action and potential therapeutic applications.

Lankacidin-type antibiotics, including lankacidinol A, have demonstrated in vitro antitumor activity against a range of cancer cell lines. researchgate.netnih.govresearchgate.net Studies have investigated their effects on cell lines such as L1210 leukemia, 6C3 HED/OG lymphosarcoma, B16 melanoma, HeLa cells, and T47D breast cancer cells. researchgate.netresearchgate.net Additionally, 2,18-seco-lankacidinol A, a related metabolite, has been reported to exhibit cytotoxic activities against PC-3 and A549 cancer cell lines. nih.govescholarship.orgacs.org

While specific detailed data tables for lankacidinol A's cytotoxic activity across all these cell lines were not consistently available in the search results, the collective findings on lankacidin-group antibiotics indicate a notable impact on the viability of various cancer cell types. researchgate.netnih.govresearchgate.net

Lankacidin group antibiotics are known for their significant antimicrobial activity, particularly against Gram-positive bacteria. researchgate.netnih.govresearchgate.netresearchgate.net This activity stems from their ability to interfere with protein synthesis by binding to the peptidyl transferase center in the large bacterial ribosome subunit. researchgate.net Lankacidin C and lankacidinol have shown comparable activity to erythromycin (B1671065) as inhibitors of protein synthesis in vitro. nih.gov Lankacidin A is utilized in veterinary medicine for treating porcine infected with Serpulina (Treponema) hyodysenteriae. nih.gov

However, studies on synthetic seco-lankacidinols, which are related acyclic structures, did not show substantial activity against a panel of Gram-positive and Gram-negative bacteria, suggesting that the macrocycle or the pyruvamide (B1210208) sidechain may be necessary for antimicrobial activity within the lankacidin class. nih.gov

Advanced in vitro models, such as 3D cell cultures and organoids, are increasingly being used in preclinical research to better mimic the in vivo tumor microenvironment and overcome the limitations of traditional 2D cultures. mdpi.comunl.ptnih.govijbs.com Organoids, which are self-organized 3D tissue cultures, can reproduce organ structure and function, providing a more physiologically relevant model for studying disease and evaluating drug responses. mdpi.comijbs.comfrontiersin.org These models can be derived from various stem cells or patient tissues and can retain the genetic variability of original tumors, making them valuable for high-throughput drug screening and personalized medicine strategies. mdpi.comnih.govijbs.com

While the search results discuss the general application and benefits of 3D cell cultures and organoids in cancer research and preclinical studies, specific research findings detailing the use of these advanced models with lankacidinol A were not prominently featured. The literature highlights the potential of these models to revolutionize anticancer drug development and reduce reliance on animal testing. mdpi.comunl.pt

Inhibition of Bacterial Growth in Gram-Positive Strains

In Vivo Preclinical Model Systems

In vivo preclinical models, typically involving animal subjects, are crucial for evaluating the efficacy and safety of potential drug candidates in a complex biological system before clinical trials. creative-biolabs.comkolaido.comnih.gov These models can provide insights into drug pharmacodynamics and pharmacokinetics. creative-biolabs.com

Animal models, particularly mice, are widely used in cancer research due to their affordability, short reproductive cycle, rapid tumor growth, and ease of genetic manipulation. nih.gov They serve as valuable tools for understanding tumor development and evaluating the effectiveness of anticancer drugs. nih.gov Genetically engineered mouse models (GEMM) and patient-derived xenograft (PDX) models are considered highly relevant for translational cancer research as they better represent human disease. mdpi.com

Patient-derived xenograft (PDX) models are created by implanting tumor tissue or cells from a patient into immunodeficient mice. invivotek.com These models are considered highly translational as they can reproduce the tumor microenvironment and heterogeneity of human cancers more accurately than traditional cell line-derived xenografts. invivotek.commedsci.orgcrownbio.com PDX models are valuable tools for drug screening, biomarker development, and guiding individualized medicine approaches. invivotek.commedsci.org They offer a more predictive model for how a treatment might perform in humans. crownbio.com

Despite their relevance and increasing use in preclinical oncology, specific research findings detailing the evaluation of lankacidinol A using PDX models were not found in the provided search results. The literature emphasizes the utility of PDX models for assessing the efficacy of therapeutic agents against a variety of human cancers. invivotek.commedsci.orgcrownbio.comjax.org

Evaluation in Animal Models of Disease (e.g., Tumor Models)

Preclinical Biomarker Identification and Validation

Preclinical biomarkers are measurable indicators used during early-stage drug development to assess a compound's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity crownbio.com. They provide crucial insights into how a drug candidate might behave in biological systems before human trials crownbio.com. Integrating biomarker discovery with therapeutic development at the preclinical stage allows for early identification of candidate biomarkers, facilitating both biomarker and therapeutic development nih.gov.

Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are a type of response biomarker that indicate the biological activity of a medical product or environmental agent. They demonstrate that a biological response has occurred in an individual exposed to the agent, without necessarily concluding on efficacy or disease outcome nih.gov. PD biomarkers can be used to establish proof-of-concept by showing that a medical product produces a pharmacological response nih.gov. These biomarkers are generally considered low risk and are utilized early in drug development frontiersin.org. PD assessments in early studies provide vital information on biological effects, aiding the design of later clinical studies bioagilytix.com. They are used in preclinical and clinical studies for establishing dosing regimens and therapeutic efficacy bioagilytix.com. Methods for monitoring PD effects must be appropriate for the endpoints being measured and must be reliable and reproducible bioagilytix.com. Examples of platforms used for evaluating PD behavior include ELISA, MSD-ECL, flow cytometry, and LC-MS/MS bioagilytix.com.

Predictive Biomarkers of Response and Resistance

Predictive biomarkers are used to identify patients who are more likely to respond to a particular treatment or to identify mechanisms of resistance diag2tec.compharmaweek.comuni-muenchen.de. In preclinical settings, this involves leveraging phenotypic features of models for early identification of these biomarkers pharmaweek.com. Computational models using data-driven methods have shown success in predicting drug responses in preclinical and clinical settings based on molecular characteristics uni-muenchen.de. However, the translation of these predicted biomarkers into clinical utility remains an area of focus uni-muenchen.de. Preclinical strategies aim to define predictive biomarkers for therapeutically relevant subtypes, particularly in areas like oncology nih.gov. This involves integrating companion biomarker discovery with therapeutic development and utilizing advanced -omic technologies to characterize aberrations nih.gov. Extensively characterized model systems, such as primary xenografts and cell lines, provide resources for discovering biomarkers of therapeutic responsiveness nih.gov.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies

Characterizing the relationship between pharmacokinetics (PK), which describes drug concentration over time, and pharmacodynamics (PD), which describes the effect over time, is a crucial tool in drug discovery and development frontiersin.org. PK/PD analysis aims to quantify the relationships between drug concentration, pharmacological response, and time frontiersin.org. Implementing PK/PD strategies in early research phases is recommended to enable successful transition to drug development frontiersin.org. Effective study design, analysis, and interpretation can help elucidate the PK/PD relationship, understand the mechanism of drug action, and identify PK properties for improvement frontiersin.org. PK/PD modeling can also help increase the translation of in vitro potency to the in vivo setting and improve translation of findings from preclinical species to the clinic frontiersin.org.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are a fundamental part of preclinical drug development, quantifying the processes of drug absorption, distribution, metabolism, and excretion epo-berlin.comallucent.com. Understanding these elements is critical for determining the delivery, exposure, and disposition of a therapeutic agent in nonclinical species allucent.com. ADME data provides key insights into how a drug will be processed and eliminated by the body researchgate.net. Radiolabeled in vivo ADME studies are often required by regulatory authorities and provide information on distribution, accumulation, and retention of drug material, as well as metabolic pathways evotec.com. These studies are typically conducted in at least two preclinical species used for long-term safety assessment evotec.com. Dedicated pharmacokinetic studies in parallel with or as part of preclinical pharmacodynamic studies are pivotal for understanding a molecule's potential effectiveness and defining the anticipated pharmacologically active clinical dose range allucent.com.

Dose-Response Relationships in Preclinical Models

Identifying and estimating the dose-response relationship between a compound and a pharmacological endpoint is a critical goal in the preclinical stage gu.se. Pharmacodynamic studies are conducted to investigate the dose-response profile and find doses that lead to desired efficacy or acceptable safety gu.se. Preclinical pharmacokinetic-pharmacodynamic analysis examines dose-response relationships of exposure and biological effect in both plasma and target tissue catapult.org.uk. This analysis helps predict time course effects of drug doses and pharmacological effects, and provides an understanding of target modulation and the dosing schedules required for efficacy catapult.org.uk. Analyzing a range of doses over time is key catapult.org.uk. Dose proportionality, where there is a proportional increase in drug exposure with increasing dose, is a desirable dose-response relationship biopharmaservices.com. Preclinical evaluation of dose proportionality in animal species is conducted early in the development process biopharmaservices.com. Dose-response models, such as the sigmoid Emax model, are used to fit dose-response curves researchgate.netresearchgate.net. Methods combining multiple comparisons and modeling techniques (MCPMod) can be used in designing experiments and analyzing data to identify the dose-response relationship and estimate the dose at a required effect gu.se.

Concluding Remarks and Future Research Perspectives on Lankacidinol a

Current Challenges and Opportunities in Lankacidinol A Research

A primary challenge in Lankacidinol A research lies in its complex polyketide structure, which can complicate isolation, characterization, and synthetic efforts. Understanding the precise enzymatic steps and regulatory mechanisms leading specifically to Lankacidinol A within the broader lankacidin biosynthetic pathway in organisms like Streptomyces rochei remains an area requiring further investigation. The relationship between Lankacidinol A and other lankacidins, such as Lankacidin C and Lankacidin A (sedecamycin), including their interconversion and relative biological activities, presents another challenge. wikidata.orgresearchgate.net

Despite these challenges, significant opportunities exist. The reported biological activities of lankacidins, including synergistic inhibition of peptide synthesis with lankamycin (B1674470) and potential antitumor activity, highlight the therapeutic potential of this class of compounds. mdpi.com Elucidating the specific contribution and mechanism of action of Lankacidinol A to these activities offers a key opportunity. Furthermore, leveraging the understanding of the lankacidin biosynthetic gene cluster provides opportunities for biotechnological production and modification of Lankacidinol A. mdpi.comresearchgate.net Heterologous expression of the lankacidin cluster has shown production of Lankacidinol A, indicating the potential for engineered production systems. researchgate.net

Emerging Methodologies for Natural Product Investigation

Emerging methodologies are poised to significantly advance Lankacidinol A research. Advanced genetic engineering techniques, such as CRISPR-Cas systems, can facilitate precise manipulation of the Streptomyces rochei genome to study specific biosynthetic genes involved in Lankacidinol A formation or to engineer strains for enhanced production or production of analogs. Synthetic biology approaches, including the design and assembly of artificial gene clusters, offer powerful tools for reconstituting and manipulating the lankacidin biosynthetic pathway in vitro or in heterologous hosts. researchgate.net

High-resolution analytical techniques, such as advanced mass spectrometry and NMR spectroscopy, coupled with sophisticated data analysis, are crucial for the identification and structural characterization of Lankacidinol A and potential intermediates or shunt products. Structural biology methods, including cryo-electron microscopy and X-ray crystallography, can provide detailed insights into the three-dimensional structures and mechanisms of the enzymes involved in lankacidin biosynthesis, such as the polyketide synthases and modifying enzymes like LkcE and Orf23. researchgate.netresearchgate.net These structural insights can inform rational engineering efforts.

Potential for Further Mechanistic Elucidation and Synthetic Advancement

Further mechanistic elucidation is needed to fully understand the enzymatic transformations that yield Lankacidinol A. Identifying the specific enzyme(s) responsible for the final steps in its biosynthesis and characterizing their catalytic mechanisms are critical research goals. For instance, understanding how the macrocyclic core is formed and any subsequent modifications leading to the specific oxidation state and functional groups in Lankacidinol A requires detailed enzymatic studies. researchgate.netresearchgate.net

Synthetic advancement can proceed along several paths. Developing efficient and stereoselective total synthesis routes for Lankacidinol A would provide access to larger quantities for biological evaluation and analog synthesis, independent of microbial fermentation. Chemoenzymatic synthesis, combining the power of chemical synthesis with the specificity of enzymes from the biosynthetic pathway, represents a promising approach to access Lankacidinol A and its derivatives. Leveraging engineered biosynthetic pathways in microbial hosts offers a route for sustainable and potentially cost-effective production. researchgate.net

Strategic Directions for Analog Development and Therapeutic Innovation

Strategic directions for future research include the rational design and synthesis of Lankacidinol A analogs. Based on structure-activity relationship studies of lankacidins, modifications to the macrocyclic ring, side chains, and functional groups could lead to compounds with improved potency, altered specificity, or enhanced pharmacokinetic properties. mdpi.com Understanding the precise binding site and mechanism of action of Lankacidinol A at a molecular level is essential for rational analog design aimed at specific biological targets, such as the bacterial ribosome or cancer-related pathways. mdpi.com

Therapeutic innovation involving Lankacidinol A could explore its potential in addressing antibiotic resistance, given the distinct mechanism of action of lankacidins on protein synthesis. mdpi.com Investigating its potential as a lead compound for novel antibacterial agents, perhaps in combination therapies, is a key direction. Furthermore, the reported antitumor activity warrants further investigation into its efficacy against specific cancer types and its mechanism of action in mammalian cells, potentially leading to the development of new anticancer agents or combination strategies. mdpi.com

Q & A

Q. What are the key enzymatic steps and genetic determinants in Lankacidinol A biosynthesis?

Lankacidinol A biosynthesis involves a polyketide synthase (PKS) pathway regulated by the lkc gene cluster. Critical steps include the formation of the 17-membered macrocyclic skeleton via carbon–carbon bond linkage between C-2 and C-18, mediated by the flavin-dependent amine oxidase LkcE. Disruption of lkcE results in accumulation of the acyclic intermediate LC-KA05, indicating its role in macrocyclization . Additionally, PQQ-dependent dehydrogenases (e.g., Orf23) are essential for oxidative modifications at C-24, as shown in Streptomyces rochei 7434AN4 knockout studies .

Q. What analytical techniques are essential for structural validation of Lankacidinol A and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary methods. For example, LC-KA05 (an acyclic precursor) was characterized using - and -NMR to confirm the absence of the C2–C18 bond . X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly in derivatives like iso-lankacidinol and lankacyclinol .

Advanced Research Questions

Q. How can contradictions in proposed biosynthetic pathways for Lankacidinol A be reconciled?

Contradictions often arise from divergent intermediate accumulation in gene disruption studies. For instance:

- lkcE disruption yields LC-KA05, lacking the macrocyclic structure .

- orf23 disruption halts lankacidin C production but accumulates lankacidinol A . To resolve these, employ isotopic labeling (e.g., -acetate) to trace carbon flux and heterologous expression of suspected enzymes (e.g., LkcE in E. coli) to validate activity in vitro. Cross-referencing gene knockout metabolomes with proposed pathway intermediates is critical .

What frameworks ensure rigor in formulating research questions for Lankacidinol A studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Use available Streptomyces genetic tools (e.g., CRISPR-Cas9).

- Novel: Explore underexamined enzymes (e.g., PQQ-dependent dehydrogenases).

- Relevant: Link findings to broader antibiotic resistance challenges .

Data Analysis and Reporting

Q. How should researchers document contradictions in biosynthetic data?

- Comparative tables : Contrast NMR shifts, retention times, and bioactivity of intermediates (e.g., LC-KA05 vs. lankacidinol A) .

- Uncertainty quantification : Report confidence intervals for kinetic parameters (e.g., , ) in enzyme assays.

- Appendix inclusion : Deposit raw spectra, gene sequences, and crystallographic data in supplementary materials for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.